REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1480 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 4 liter resin vessel equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantel and thermometer
|
Type
|
TEMPERATURE
|
Details
|
The charge is then slowly heated to 121° C., at which temperature the heating mantel
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
until boiling begins at 135° C
|
Type
|
DISTILLATION
|
Details
|
The distillate is collected in a separating device
|
Type
|
CUSTOM
|
Details
|
returned to the batch during the course of the reaction
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
TEMPERATURE
|
Details
|
maintained between 133° and 139° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to a solid which
|
Type
|
CUSTOM
|
Details
|
a melting point of 89° C. (192° F.)
|
Type
|
CUSTOM
|
Details
|
a glass transistion temperature of 330° K
|
Type
|
CUSTOM
|
Details
|
(134.6° F.)
|
Type
|
CUSTOM
|
Details
|
tested on a hot plate at 330° F.
|
Type
|
ADDITION
|
Details
|
when thoroughly mixed with 10 pph of hexa
|
Type
|
CUSTOM
|
Details
|
at 330° F.
|
Type
|
CUSTOM
|
Details
|
of 65-69 sec
|
Duration
|
67 (± 2) s
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |